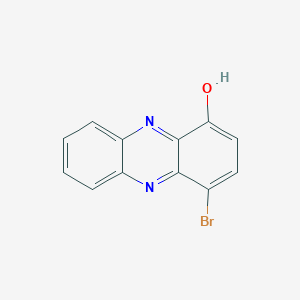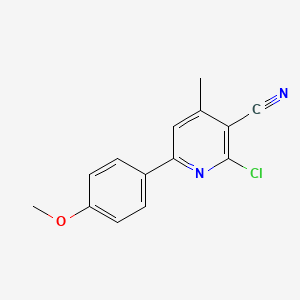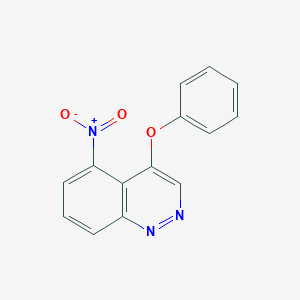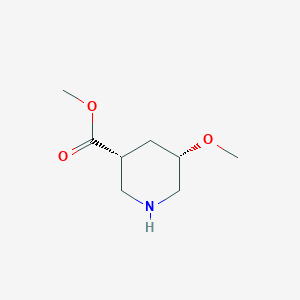
4-Bromophenazin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenazin-1-ol is an organic compound with the molecular formula C({12})H({7})BrN(_{2})O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenazin-1-ol typically involves the bromination of phenazin-1-ol. One common method is the electrophilic aromatic substitution reaction, where phenazin-1-ol is treated with a brominating agent such as bromine (Br(_2)) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr(_3)).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenazin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN(_3)) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: NaN(_3) in dimethylformamide (DMF).
Major Products:
Oxidation: 4-Bromophenazin-1-one.
Reduction: Phenazin-1-ol.
Substitution: 4-Azidophenazin-1-ol or 4-Methoxyphenazin-1-ol.
Scientific Research Applications
4-Bromophenazin-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex phenazine derivatives, which are studied for their electronic and photophysical properties.
Biology: Phenazine derivatives, including this compound, are investigated for their antimicrobial and anticancer activities. They can interact with biological macromolecules, disrupting cellular processes.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in targeting bacterial infections and cancer cells.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-Bromophenazin-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. For instance, in antimicrobial applications, this compound can intercalate into bacterial DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Phenazin-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chlorophenazin-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Nitrophenazin-1-ol: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness: 4-Bromophenazin-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design. The combination of the bromine atom and hydroxyl group also contributes to its distinct electronic properties, making it valuable in materials science.
Properties
Molecular Formula |
C12H7BrN2O |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-bromophenazin-1-ol |
InChI |
InChI=1S/C12H7BrN2O/c13-7-5-6-10(16)12-11(7)14-8-3-1-2-4-9(8)15-12/h1-6,16H |
InChI Key |
GSFRBXWGQZHKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC=C(C3=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)

![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
![3-Bromo-7-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B11763187.png)

![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)



![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
